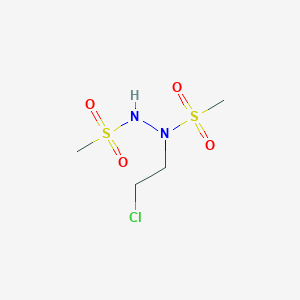

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VPN-4090CE implica la reacción de cloruro de metanosulfonilo con hidracina para formar metanosulfonilhidrazida. Este intermedio luego se hace reaccionar con metil sulfona de 2-cloroetilo en condiciones controladas para producir VPN-4090CE .

Métodos de Producción Industrial

La producción industrial de VPN-4090CE sigue una ruta sintética similar pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación como la cromatografía líquida preparativa es común para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

VPN-4090CE experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden producir varios derivados de hidracina.

Sustitución: Se somete a reacciones de sustitución nucleofílica, particularmente con nucleófilos como aminas y tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las condiciones típicamente involucran el uso de disolventes apróticos polares como el dimetilsulfóxido y el acetonitrilo.

Principales Productos Formados

Oxidación: Derivados de ácido sulfónico.

Reducción: Varios derivados de hidracina.

Sustitución: Los productos dependen del nucleófilo utilizado, a menudo resultando en sulfonilhidrazidas sustituidas.

Aplicaciones Científicas De Investigación

Anticancer Prodrug Development

- Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .

Targeting Hypoxic Tumor Regions

- KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .

Research Findings

Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:

- Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .

- Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .

Case Studies and Data Tables

Mecanismo De Acción

VPN-4090CE ejerce sus efectos a través de la alquilación, un proceso en el que transfiere un grupo alquilo al ADN. Esto conduce a la reticulación del ADN y la posterior interrupción de la replicación y transcripción del ADN. Los principales objetivos moleculares son las bases guanina en el ADN, que forman enlaces covalentes con el grupo alquilo. Este mecanismo es responsable de su actividad antineoplásica, ya que induce la apoptosis en las células cancerosas que se dividen rápidamente .

Comparación Con Compuestos Similares

Compuestos Similares

Carmustina: Otro agente alquilante utilizado en el tratamiento del cáncer.

Lomustina: Similar a la carmustina, utilizada para tumores cerebrales y linfoma de Hodgkin.

Fotemustina: Un compuesto de nitrosourea utilizado en el tratamiento del melanoma maligno y las metástasis cerebrales.

Singularidad de VPN-4090CE

VPN-4090CE es único debido a su doble mecanismo de acción, que involucra tanto la cloroetilación como la carbamoilación. Esta acción dual aumenta su eficacia contra las células cancerosas en comparación con otros agentes alquilantes que normalmente tienen un solo modo de acción .

Actividad Biológica

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.

90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:

- Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.

- Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.

- Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .

In Vitro Studies

In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:

- Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .

- Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .

In Vivo Studies

90CE has shown promising results in murine models:

- Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .

- Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .

Clinical Applications and Case Studies

- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .

- Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .

Data Summary

Propiedades

Número CAS |

127792-84-1 |

|---|---|

Fórmula molecular |

C4H11ClN2O4S2 |

Peso molecular |

250.7 g/mol |

Nombre IUPAC |

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |

InChI |

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |

Clave InChI |

QVKFHBWVOPWLGX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

SMILES canónico |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

Key on ui other cas no. |

127792-84-1 |

Sinónimos |

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.